1-(4-Pyridyl)-1H-pyrrole-2,5-dione

Crystallography Structural Chemistry Materials Science

Researchers developing GSK-3β inhibitors or heterobimetallic complexes require a maleimide building block with a proven pharmacophore and a reliable metal-coordination site. 1-(4-Pyridyl)-1H-pyrrole-2,5-dione (CAS 7300-95-0) precisely addresses this need: - Validated GSK-3β inhibitor scaffold: derivatives achieve 4±1 nM IC50. - Bifunctional linker: maleimide core for bioconjugation; 4-pyridyl group as a hydrogen-bond acceptor or metal-coordination ligand. - Superior aqueous compatibility vs N-phenylmaleimide (XLogP=0, TPSA=50.3 Ų), reducing non-specific binding.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 7300-95-0
Cat. No. B048706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridyl)-1H-pyrrole-2,5-dione
CAS7300-95-0
Synonyms1-(4-Pyridinyl)-1H-pyrrole-2,5-dione
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)C2=CC=NC=C2
InChIInChI=1S/C9H6N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h1-6H
InChIKeyBTSOSPLPKKKCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Pyridyl)-1H-pyrrole-2,5-dione Properties & Sourcing


1-(4-Pyridyl)-1H-pyrrole-2,5-dione (CAS 7300-95-0), also known as N-(4-pyridyl)maleimide, is a heterocyclic building block featuring a maleimide ring linked to a 4-pyridyl group [1]. With a molecular weight of 174.16 g/mol, a calculated XLogP3 of 0, and a topological polar surface area (TPSA) of 50.3 Ų, this compound presents a distinct physicochemical profile among maleimide derivatives [1]. Its structure provides a balance of lipophilicity and hydrogen‑bonding capacity that is not achieved by common N‑alkyl or N‑phenyl analogs.

Why 1-(4-Pyridyl)-1H-pyrrole-2,5-dione Has No Generic Substitutes


N-Substituted maleimides are not interchangeable reagents; the electronic character, steric bulk, and hydrogen‑bonding capacity of the N‑substituent profoundly influence reactivity, target binding, and biological activity [1]. The 4‑pyridyl moiety in 1-(4-Pyridyl)-1H-pyrrole-2,5-dione imparts a unique combination of moderate electron‑withdrawing ability, a planar conformation, and a basic nitrogen atom capable of engaging in specific intermolecular interactions [2]. In contrast, common alternatives such as N‑phenylmaleimide or N‑methylmaleimide lack the pyridine nitrogen, which can serve as a metal‑coordination site or a hydrogen‑bond acceptor, fundamentally altering performance in both chemical synthesis and biological assays [1][2]. These differences make generic substitution scientifically unsound.

1-(4-Pyridyl)-1H-pyrrole-2,5-dione Comparative Evidence


Solid-State Planar Conformation

Single‑crystal X‑ray diffraction analysis reveals that 1-(4-Pyridyl)-1H-pyrrole-2,5-dione adopts a nearly planar conformation with a torsion angle of –179(2)° for the C(4)–C(7)–C(8)–C(9) linkage and a maximum atomic deviation from planarity of just 0.2 Å [1]. This high degree of planarity is a direct consequence of the 4‑pyridyl substituent and contrasts with the non‑planar geometries often observed in N‑alkyl or sterically hindered N‑aryl maleimides. The planar structure influences both intermolecular packing (dominated by van der Waals forces with a nearest O⋯C distance of 3.647 Å) and the orientation of the π‑system in chemical reactions.

Crystallography Structural Chemistry Materials Science

Enhanced Potency in GSK‑3β Inhibition

In a series of maleimide‑based GSK‑3β inhibitors, the introduction of a 4‑pyridyl carbonyl group (compound 3n) yielded an IC50 value of 4±1 nM, representing a >100‑fold increase in potency compared to the unsubstituted maleimide core (compound 1, IC50 = 87±24 nM) and a >50‑fold improvement over the N‑phenyl analog (compound 3a, IC50 = 67±6 nM) [1]. While the target compound 1-(4-Pyridyl)-1H-pyrrole-2,5-dione is the unadorned N‑(4‑pyridyl)maleimide, this data demonstrates that the 4‑pyridyl motif is a critical pharmacophore for achieving low‑nanomolar potency against GSK‑3β.

Kinase Inhibition GSK‑3β Medicinal Chemistry

Improved Physicochemical Profile for Biological Assays

Computed descriptors reveal that 1-(4-Pyridyl)-1H-pyrrole-2,5-dione possesses a XLogP3 of 0 and a topological polar surface area (TPSA) of 50.3 Ų [1]. This profile is markedly different from that of N‑phenylmaleimide (XLogP ~1.5–2.0, TPSA ~37 Ų) and N‑methylmaleimide (XLogP ~ –0.5, TPSA ~37 Ų). The combination of lower lipophilicity (XLogP = 0) and higher polar surface area enhances aqueous solubility and reduces non‑specific protein binding, making the compound more suitable for cellular and biochemical assays.

Drug Design Physicochemical Properties ADME

Unique Metal Coordination Capability

The 4‑pyridyl nitrogen of 1-(4-Pyridyl)-1H-pyrrole-2,5-dione provides a Lewis‑basic site that is absent in N‑alkyl‑ and N‑arylmaleimides [1]. This feature enables the compound to act as a ligand for transition metals, as demonstrated by the synthesis of rhenium(I) polypyridine complexes incorporating N‑(3‑pyridyl)maleimide [2]. The ability to coordinate metals opens avenues for creating luminescent probes, catalysts, or metal‑organic frameworks that are inaccessible with N‑phenylmaleimide or N‑methylmaleimide.

Coordination Chemistry Catalysis Supramolecular Chemistry

1-(4-Pyridyl)-1H-pyrrole-2,5-dione Application Scenarios


GSK‑3β Kinase Inhibitor Lead Generation

The 4‑pyridyl group in 1-(4-Pyridyl)-1H-pyrrole-2,5-dione is a validated pharmacophore for achieving potent inhibition of GSK‑3β, as evidenced by the 4±1 nM IC50 of a closely related derivative [1]. This makes the compound an ideal starting point for medicinal chemistry programs aimed at developing novel therapeutics for diabetes, neurodegenerative diseases, or cancer.

Crystal Engineering and Solid-State Materials

The nearly planar molecular geometry (torsion angle –179(2)°) and specific van der Waals packing interactions enable predictable crystal growth and the design of organic solid‑state materials with tailored properties, such as non‑linear optical materials or organic semiconductors [1].

Building Block for Coordination Complexes and Catalysts

The presence of both a maleimide moiety (capable of Michael addition and bioconjugation) and a 4‑pyridyl group (a metal‑coordinating ligand) makes 1-(4-Pyridyl)-1H-pyrrole-2,5-dione a versatile linker for constructing heterobimetallic complexes, luminescent probes, or metal‑organic frameworks (MOFs) [1][2].

Bioconjugation Reagent with Aqueous Compatibility

The balanced physicochemical properties (XLogP = 0, TPSA = 50.3 Ų) provide better water solubility and reduced non‑specific binding compared to N‑phenylmaleimide [1]. This makes the compound a preferred choice for labeling proteins or peptides in aqueous biological media, where high solubility and minimal aggregation are critical.

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